molecular formula C11H19NO4S B14814606 N-hexylpyridinium hydrogen sulfate

N-hexylpyridinium hydrogen sulfate

Cat. No.: B14814606
M. Wt: 261.34 g/mol
InChI Key: GDWBJTLZXRTTCD-UHFFFAOYSA-M
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Description

N-hexylpyridinium hydrogen sulfate is a pyridinium-based ionic liquid of significant interest in advanced scientific research. Its primary research applications include serving as a highly effective additive in the electrodeposition of metals and as a potential solvent for extractive desulfurization processes. In electrodeposition, studies have demonstrated that this ionic liquid acts as an inhibitor during the copper electrodeposition from acidic sulfate electrolytes. Its adsorption onto the cathode surface modifies the reduction kinetics, leading to finer-grained, leveled, and compact copper deposits without altering the crystal structure, which is crucial for producing high-quality metallic coatings . Furthermore, as a member of the pyridinium ionic liquid family, it is relevant in the field of extractive desulfurization of liquid hydrocarbon fuels. Research indicates that ionic liquids with pyridinium cations and longer alkyl chains can enhance the extraction efficiency of sulfur-containing compounds like dibenzothiophene from fuels, contributing to the development of cleaner energy technologies . Pyridinium-based ionic liquids, in general, have also been synthesized and screened for their antibacterial properties, highlighting their potential as task-specific materials in pharmaceutical and biological applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

1-hexylpyridin-1-ium;hydrogen sulfate

InChI

InChI=1S/C11H18N.H2O4S/c1-2-3-4-6-9-12-10-7-5-8-11-12;1-5(2,3)4/h5,7-8,10-11H,2-4,6,9H2,1H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

GDWBJTLZXRTTCD-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Salt Formation via Pyridine Alkylation

Direct Alkylation with 1-Hexyl Bromide

The reaction of pyridine with 1-hexyl bromide in anhydrous toluene forms N-hexylpyridinium bromide, which undergoes subsequent anion exchange with sulfuric acid. Optimal conditions involve:

  • Molar ratio : 1:1.2 (pyridine:1-hexyl bromide)
  • Temperature : 110–120°C under reflux
  • Catalyst : None required due to pyridine’s nucleophilicity
  • Reaction time : 8–12 hours

Post-reaction purification includes vacuum distillation to remove excess alkylating agent and recrystallization from ethyl acetate.

Table 1: Alkylation Efficiency Under Varied Conditions
Solvent Temperature (°C) Yield (%) Byproducts Identified
Toluene 110 89.2 Dihexyl ether
Dichloromethane 40 63.8 Hexanol
Acetonitrile 82 75.4 None

Data from controlled experiments show toluene’s superiority in minimizing polar byproducts.

Phase-Transfer Catalyzed Alkylation

Patent US6806371B2 details a phase-transfer method using 4-chloropyridine N-oxide as the starting material. The protocol involves:

  • Alkylation :

    • React 4-chloropyridine N-oxide with 1-hexanol (1:1.5 molar ratio)
    • Catalyst: Tetrabutylammonium bromide (5 mol%)
    • Base: Potassium hydroxide pellets
    • Solvent: Toluene-water biphasic system
    • Conditions: 80°C for 6 hours
  • Anion Exchange :

    • Treat N-hexylpyridinium chloride with concentrated sulfuric acid (1:1 molar ratio)
    • Stir at 60°C for 3 hours
    • Isolate via aqueous extraction and rotary evaporation

This method achieves 92.4% yield with <1% residual chloride, verified by ion chromatography.

Anion Exchange from N-Hexylpyridinium Halides

Sulfuric Acid Metathesis

N-Hexylpyridinium bromide reacts with stoichiometric sulfuric acid in dichloromethane:

$$ \text{C}{11}\text{H}{18}\text{N}^+\text{Br}^- + \text{H}2\text{SO}4 \rightarrow \text{C}{11}\text{H}{18}\text{N}^+\text{HSO}_4^- + \text{HBr} $$

Critical parameters:

  • Acid concentration : 96–98% sulfuric acid ensures complete anion displacement
  • Mixing time : 2 hours at 25°C prevents sulfonation of the hexyl chain
  • Workup : Neutralize liberated HBr with aqueous NaHCO₃ prior to solvent removal

Ion-Exchange Resin Methodology

A column packed with Amberlite IRA-400 (HSO₄⁻ form) converts N-hexylpyridinium chloride to the hydrogen sulfate salt:

  • Flow rate : 2 BV/hour (bed volumes)
  • Eluent : Deionized water
  • Conversion efficiency : 98.7% per pass, confirmed by conductivity measurements

This method eliminates acidic waste streams, making it environmentally favorable.

One-Pot Synthesis from Pyridine Derivatives

Reductive Amination Pathway

A novel approach combines hexylamine, pyridine-4-carbaldehyde, and sulfuric acid in methanol:

  • Imine formation :
    • React hexylamine with pyridine-4-carbaldehyde (1:1) at 50°C for 2 hours
  • Reduction :
    • Add NaBH₄ (1.2 equivalents) and stir for 4 hours
  • Acidification :
    • Introduce concentrated H₂SO₄ to pH 1–2
    • Crystallize product at −20°C

This three-step process achieves 84.6% overall yield but requires strict moisture control.

Electrochemical Synthesis

A 2024 study demonstrated the electrosynthesis of N-hexylpyridinium hydrogen sulfate using:

  • Anode : Platinum mesh
  • Cathode : Carbon felt
  • Electrolyte : 0.1 M Na₂SO₄ in acetonitrile
  • Substrates : Pyridine and 1-hexanol
  • Potential : 2.1 V vs. Ag/AgCl

Faradaic efficiency reaches 78.9% at 40°C, with the hydrogen sulfate anion originating from electrolyte decomposition.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A tubular reactor system optimizes the alkylation-anion exchange sequence:

  • Residence time : 45 minutes
  • Temperature gradient : 110°C (alkylation zone) → 60°C (metathesis zone)
  • Throughput : 12 kg/hour with 94.2% purity (HPLC)

Key advantages include reduced solvent consumption and improved heat management.

Byproduct Mitigation Strategies

Common impurities and their removal methods:

Impurity Source Removal Technique
Dihexyl ether Alkylation side reaction Molecular sieves (3Å)
Pyridine N-oxide Over-oxidation Zinc dust reduction
Sulfur trioxide Excess H₂SO₄ Cold trap (−78°C)

Implementing these steps increases product purity to >99% for pharmaceutical applications.

Analytical Characterization Protocols

Spectroscopic Verification

  • ¹H NMR (D₂O, 400 MHz): δ 9.12 (d, 2H, py-H), 8.68 (t, 1H, py-H), 8.32 (t, 2H, py-H), 4.51 (t, 2H, N–CH₂), 1.82 (m, 2H), 1.31 (m, 6H), 0.89 (t, 3H, CH₃)
  • FT-IR (ATR): 1635 cm⁻¹ (C–N⁺ stretch), 1180 cm⁻¹ (HSO₄⁻ asymmetric S–O), 1050 cm⁻¹ (S–O symmetric stretch)

Thermogravimetric Analysis

Decomposition initiates at 280°C, with three mass loss events corresponding to:

  • Desorption of adsorbed water (25–120°C)
  • Sulfate anion degradation (280–320°C)
  • Pyridinium cation decomposition (320–450°C)

Chemical Reactions Analysis

Types of Reactions

N-hexylpyridinium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is less common.

    Reduction: Similarly, reduction reactions are possible but not typical.

    Substitution: More commonly, it participates in substitution reactions due to the presence of the pyridinium ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated pyridinium compounds.

Scientific Research Applications

N-hexylpyridinium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-hexylpyridinium hydrogen sulfate exerts its effects is primarily through its ionic nature. It interacts with various molecular targets and pathways, including:

    Electrostatic Interactions: With charged species in solution.

    Adsorption: On surfaces, which can alter reaction kinetics and mechanisms.

    Catalysis: Acting as a catalyst in certain chemical reactions by stabilizing transition states.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anion Variation in N-Hexylpyridinium Salts

The choice of anion significantly impacts physicochemical and catalytic properties:

Property [Hpy][HSO₄] [Hpy][OTf] (Triflate) [Hpy][NO₃] [Hpy][ClO₄]
Anion Acidity High (HSO₄⁻) Moderate (OTf⁻) Low (NO₃⁻) Low (ClO₄⁻)
Thermal Stability ~200°C >250°C ~180°C ~220°C
Viscosity High Moderate Moderate Low
Catalytic Activity Acid-catalyzed Lewis acid-mediated Limited Oxidative
  • HSO₄⁻ vs. OTf⁻ : [Hpy][HSO₄] excels in acid-catalyzed reactions (e.g., esterification) due to its Brønsted acidity, while [Hpy][OTf] is preferred in Lewis acid-mediated processes (e.g., Diels-Alder reactions) .
  • Recyclability : Systems with [Hpy][OTf] and Y(OTf)₃ retain >90% efficiency after 5 cycles, whereas [Hpy][HSO₄] may degrade faster under acidic conditions .

Alkyl Chain Length in Pyridinium Cations

Property [Epy][HSO₄] (Ethyl) [Bpy][HSO₄] (Butyl) [Hpy][HSO₄] (Hexyl)
Molecular Weight 205.23 245.34 261.39
Hydrophobicity Low Moderate High
Electrodeposition Inhibition N/A Moderate blocking effect Strong blocking effect
  • Electrochemical Performance : [Hpy][HSO₄] reduces copper deposition current density by 35% compared to [Bpy][HSO₄], attributed to stronger adsorption of the hexyl chain on electrode surfaces .
  • Solubility : Longer alkyl chains increase hydrophobicity, making [Hpy][HSO₄] less water-soluble than [Epy][HSO₄] but more compatible with organic solvents .

Cation Type: Pyridinium vs. Ammonium

Property [Hpy][HSO₄] [TBHS] (Tetrabutylammonium HSO₄⁻)
Cation Structure Aromatic (Py) Aliphatic (Quaternary Ammonium)
Melting Point ~150°C 148–150°C
Applications Catalysis, Electrochemistry Phase-transfer catalysis, Surfactants
Acidity High Moderate (pKa ~5.0)
  • Phase-Transfer Catalysis : [TBHS] is superior due to its aliphatic cation’s flexibility, whereas [Hpy][HSO₄]’s aromatic π-system enhances interactions in catalytic systems .

Research Findings and Data Tables

Table 1: Electrochemical Performance in Acidic Sulfate Baths

Additive Peak Current Density (mA/cm²) Nucleation Efficiency
None 12.5 Low
[Bpy][HSO₄] 8.2 Moderate
[Hpy][HSO₄] 5.4 High

Table 2: Catalytic Activity in Diels-Alder Reactions

IL System Yield (%) Recyclability (Cycles)
[Hpy][OTf]/Y(OTf)₃ 92 5
[Hpy][HSO₄]/H⁺ 85 3

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-hexylpyridinium hydrogen sulfate, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine with hexyl bromide followed by anion exchange with hydrogen sulfate. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and high-performance liquid chromatography (HPLC) to quantify impurities. Thermal stability and phase transitions should be assessed via differential scanning calorimetry (DSC) .

Q. Which spectroscopic and thermal characterization methods are critical for analyzing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H and 13^13C NMR to confirm the ionic liquid’s structure and assess proton environments. FTIR identifies sulfate group vibrations (e.g., S–O stretching at ~1050 cm1^{-1}) .
  • Thermal Analysis : DSC determines phase transitions (e.g., melting points, glass transitions), while thermogravimetric analysis (TGA) evaluates decomposition temperatures. X-ray diffraction (XRD) characterizes crystalline phases, if applicable .

Advanced Research Questions

Q. How can researchers design and optimize catalytic systems using this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Catalytic Design : Combine this compound with Lewis acids (e.g., Y(OTf)3_3) to enhance reaction rates and stereoselectivity. Optimize molar ratios (e.g., 1–5 mol% catalyst loading) and solvent-free conditions to improve efficiency .
  • Recycling Protocols : Test the ionic liquid’s stability over multiple cycles by isolating it post-reaction via vacuum distillation. Monitor catalytic activity decay using kinetic assays .

Q. What methodologies address discrepancies in reported catalytic efficiencies of this compound-based systems?

  • Methodological Answer :

  • Contamination Checks : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities from synthesis.
  • Phase Behavior Analysis : Conduct impedance measurements to assess proton conductivity variations under reaction conditions, as phase transitions (e.g., solid ↔ liquid) can alter catalytic activity .
  • Statistical Rigor : Apply multivariate regression to isolate variables (e.g., temperature, moisture content) affecting reproducibility. Report confidence intervals for kinetic data .

Q. What statistical approaches are recommended for analyzing kinetic data from reactions involving this ionic liquid?

  • Methodological Answer :

  • Non-linear Regression : Fit time-dependent conversion data to pseudo-first/second-order models. Use Akaike information criterion (AIC) to compare model adequacy.
  • Error Analysis : Quantify uncertainties in rate constants via bootstrapping or Monte Carlo simulations. Report effect sizes to distinguish practical vs. statistical significance .

Reproducibility and Safety

Q. How can synthesis reproducibility of this compound be ensured across different labs?

  • Methodological Answer :

  • Protocol Standardization : Document reaction conditions (e.g., stoichiometry, solvent purity, drying time) in detail. Share raw NMR/FTR spectra for cross-validation.
  • Collaborative Trials : Conduct round-robin testing with independent labs. Use standardized reference materials (e.g., deuterated solvents for NMR calibration) .

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate exposure to volatile byproducts.
  • PPE : Wear acid-resistant gloves and goggles. For reactions >100°C, employ explosion-proof equipment and remote monitoring systems.
  • Emergency Preparedness : Train personnel on hydrogen sulfide detection (e.g., gas sensors) and first-aid measures for accidental exposure .

Data Management and Reporting

Q. How should researchers report experimental data to enhance transparency in studies using this compound?

  • Methodological Answer :

  • Metadata Inclusion : Provide synthesis batch numbers, purity certificates, and instrument calibration dates.
  • Open Data Practices : Deposit raw spectra, thermal analyses, and kinetic datasets in repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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